molecular formula C9H12N2 B3144749 2-Methylindolin-7-amine CAS No. 55899-44-0

2-Methylindolin-7-amine

Cat. No. B3144749
CAS RN: 55899-44-0
M. Wt: 148.2 g/mol
InChI Key: WRUMBVIRYZTYPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Electrochemical Reduction of N-Nitrosamines

  • Application : Electrochemical reduction of N-nitrosamines like 1-nitroso 2-methylindoline in acidic media to form 1-amino 2-methylindoline. This reduction involves a 4-electron cathodic wave and varies with the choice of electrolyte (Jacob, Moinet, & Tallec, 1982).

Synthesis and Characterization of Heterocyclic Derivatives

  • Application : 1-Amino-2-methylindoline is a precursor in synthesizing antihypertension drugs. It reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline, both of which have been characterized through various analytical methods (Peyrot et al., 2001).

Swern Oxidation

  • Application : Converting amines such as indoline and 2-methylindoline into indoles and 2-methylindole through Swern oxidation, a process that also produces methylthiomethyl amines (Keirs & Overton, 1987).

Kinetic Resolution of Heterocyclic Amines

  • Application : The kinetic resolution of 2-methylindoline using (S)-naproxen acyl chloride to predominantly form (S,S)-diastereoisomeric amides (Krasnov et al., 2002).

Raschig Process Synthesis

  • Application : Synthesis of 1-amino-2-methylindoline by the Raschig process, involving the oxidation of 1-amino-2-methylindoline by chloramine and exploring various reaction conditions to optimize yield (Elkhatib et al., 2002).

Copper-Catalyzed Intramolecular Benzylic C-H Amination

  • Application : A copper-catalyzed intramolecular amination of 2-methylbenzamides to synthesize isoindolinones, significant in medicinal chemistry. This process uses a mild oxidant and suggests a divergent mechanism based on the type of directing group used (Yamamoto et al., 2016).

Dehydrogenation of Liquid Organic Hydrogen Carriers

  • Application : Investigating indole derivatives like 2-methylindoline as promising Liquid Organic Hydrogen Carriers (LOHCs) for renewable energy storage, using techniques like XPS, TPD, and DFT (Bachmann et al., 2019).

Novel Substituted 1-Iminoisoindoline Derivatives

  • Application : Synthesis and study of novel isoindoline derivatives, with a focus on their crystal and molecular structures, and evaluation of their antiproliferative activity in vitro (Sović et al., 2011).

Metal-Free Cascade Formation of Intermolecular C-N Bonds

  • Application : An electrochemical method for constructing substituted isoindolinones by reduction/amidation of 2-carboxybenzaldehydes and amines, offering a metal-free approach for isoindolinone synthesis (Zou et al., 2021).

properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUMBVIRYZTYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylindolin-7-amine
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2-Methylindolin-7-amine
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Reactant of Route 6
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